Strontium pentadecanoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93966-76-8 |
|---|---|
Molecular Formula |
C30H58O4Sr |
Molecular Weight |
570.4 g/mol |
IUPAC Name |
strontium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
LKOJTCCIJYAVOR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies for Strontium Pentadecanoate
Conventional Routes for Strontium Carboxylate Synthesis
Traditional methods for synthesizing strontium pentadecanoate (B1260718) and other metal carboxylates are typically straightforward, relying on fundamental chemical reactions such as acid-base neutralization and precipitation. acs.org These routes are well-established for producing metallic soaps and are valued for their reliability and simplicity.
Direct Reaction of Pentadecanoic Acid with Strontium Bases (e.g., Strontium Hydroxide (B78521), Strontium Oxide)
One of the most direct methods for synthesizing strontium pentadecanoate is through an acid-base neutralization reaction. This process involves reacting pentadecanoic acid (a fatty acid) with a strontium base, such as strontium hydroxide or strontium oxide. The reaction results in the formation of the strontium salt of the fatty acid (this compound) and water.
The general reaction can be represented as: 2C₁₄H₂₉COOH (Pentadecanoic Acid) + Sr(OH)₂ (Strontium Hydroxide) → Sr(C₁₄H₂₉COO)₂ (this compound) + 2H₂O
This method is effective due to the acidic nature of the carboxylic acid group and the basic nature of strontium hydroxide or oxide. The reaction is typically carried out in a suitable solvent, and the product can often be isolated by filtration after precipitation or by removal of the solvent. The purity of the final product is generally high, though it can be influenced by the purity of the starting materials and the reaction conditions.
Table 1: Conventional Synthesis Parameters via Direct Reaction
| Strontium Precursor | Acid Precursor | Solvent System | Typical Reaction Conditions | Product |
|---|---|---|---|---|
| Strontium Hydroxide (Sr(OH)₂) | Pentadecanoic Acid | Ethanol/Water | Heating and stirring | This compound |
| Strontium Oxide (SrO) | Pentadecanoic Acid | Toluene | Refluxing with water removal | This compound |
Precipitation from Aqueous and Organic Media Utilizing Strontium Salt Precursors (e.g., Strontium Chloride Hexahydrate)
Another common and effective conventional method is precipitation, also known as double decomposition. acs.org This technique involves the reaction of a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble salt of pentadecanoic acid, typically an alkali metal salt like sodium pentadecanoate. acs.org When aqueous solutions of the two reactants are mixed, the insoluble this compound precipitates out of the solution. irancelestite.comyoutube.com
The synthesis can be broken down into two main steps:
Saponification: First, pentadecanoic acid is neutralized with a base like sodium hydroxide (NaOH) to form the soluble sodium pentadecanoate salt. C₁₄H₂₉COOH + NaOH → C₁₄H₂₉COONa + H₂O
Precipitation: The resulting sodium pentadecanoate solution is then reacted with a solution of a soluble strontium salt, such as strontium chloride hexahydrate. The strontium ions and pentadecanoate ions combine to form the insoluble this compound, which precipitates. 2C₁₄H₂₉COONa (aq) + SrCl₂ (aq) → Sr(C₁₄H₂₉COO)₂ (s) + 2NaCl (aq)
This method allows for good control over stoichiometry, and the product can be easily collected by filtration, followed by washing to remove byproducts like sodium chloride. The choice of solvent can influence the particle size and morphology of the precipitate.
Advanced Synthesis Strategies for Controlled Morphologies
To meet the demands for materials with specific properties, advanced synthesis strategies have been developed. These methods offer greater control over particle size, shape, crystallinity, and purity, which are often not achievable through conventional routes.
Sol-Gel and Hydrothermal Synthesis Approaches for Strontium-Based Materials
While specific literature on the sol-gel and hydrothermal synthesis of this compound is sparse, the principles of these methods, widely applied to other strontium-based materials like strontium titanate and strontium ferrite, are applicable. rsc.orgrsc.orgmdpi.com
Sol-Gel Synthesis: This method involves the creation of a colloidal suspension (sol) that is then converted into a gel—a solid network in a continuous liquid phase. orientjchem.orgorientjchem.org For this compound, this could involve the hydrolysis and condensation of a strontium alkoxide in the presence of pentadecanoic acid. The process typically occurs at lower temperatures than solid-state reactions and allows for excellent chemical homogeneity and the formation of very fine, pure powders. rsc.orgorientjchem.org The gel is then dried and can be calcined to achieve the desired crystalline phase.
Hydrothermal Synthesis: This technique involves carrying out chemical reactions in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. acs.orgtaylorfrancis.comresearchgate.net This method can produce highly crystalline materials directly from solution, often without the need for a high-temperature calcination step. researchgate.netdoaj.org For this compound, reacting a strontium salt with pentadecanoic acid under hydrothermal conditions could yield well-defined crystalline structures with controlled morphology by varying parameters such as temperature, pressure, reaction time, and reactant concentrations. rsc.orgacs.org
Table 2: Advanced Synthesis Approaches for Strontium-Based Materials
| Method | Key Principle | Typical Precursors | Advantages | Potential Outcome for this compound |
|---|---|---|---|---|
| Sol-Gel | Formation of a sol-gel network | Strontium Acetate, Metal Alkoxides | High purity, homogeneity, low processing temperature rsc.orgorientjchem.org | Nanoparticles, thin films, fine powders |
| Hydrothermal | Reaction in heated, pressurized water | Strontium Nitrates, Strontium Hydroxide acs.orgtaylorfrancis.comresearchgate.net | High crystallinity, morphology control rsc.org | Nanorods, nanowires, well-defined crystals |
Template-Assisted and Green Chemistry Principles in this compound Synthesis
Template-Assisted Synthesis: To achieve highly ordered structures and specific morphologies, template-assisted synthesis can be employed. This approach uses a pre-existing structure (a template) to direct the formation of the desired material. rsc.org Templates can be "hard" (e.g., porous alumina) or "soft" (e.g., surfactants, block copolymers). rsc.org In the synthesis of this compound, a soft template like a surfactant could be used. The pentadecanoic acid and strontium precursor would organize around the surfactant micelles, and upon removal of the template (e.g., by washing or calcination), a porous or nanostructured material could be obtained. This method provides precise control over the final architecture of the material. rsc.org
Green Chemistry Principles: The application of green chemistry principles aims to make chemical processes more environmentally friendly. researchgate.netboehringer-ingelheim.com In the context of this compound synthesis, this could involve:
Using water as a solvent instead of volatile organic compounds.
Employing energy-efficient methods like sonochemical or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Choosing less toxic precursors and generating minimal waste. researchgate.net A green approach could involve a simple, one-pot aqueous precipitation reaction at room temperature, minimizing both energy use and the need for hazardous solvents. nih.gov
Comprehensive Spectroscopic and Structural Characterization of Strontium Pentadecanoate
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for understanding the coordination of the pentadecanoate (B1260718) ligand to the strontium metal center and for characterizing the conformation of the alkyl chain.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation and Functional Group Analysis
FTIR spectroscopy is highly effective for identifying the functional groups within strontium pentadecanoate. The most significant feature in the FTIR spectrum of a metal carboxylate is the presence of absorption bands corresponding to the carboxylate anion (COO⁻), which differ markedly from the carbonyl (C=O) absorption of the parent pentadecanoic acid (around 1700 cm⁻¹). The formation of the strontium salt leads to the delocalization of the pi-electron density across the O-C-O system, resulting in two distinct, intense stretching vibrations: the asymmetric and symmetric stretches. spectroscopyonline.com
The key vibrational modes observed in the FTIR spectrum of this compound are detailed below:
Carboxylate Group Vibrations: The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the -COO⁻ group are sensitive to the nature of the metal cation and its coordination environment. researchgate.net For ionic carboxylates like this compound, these bands are typically found in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. spectroscopyonline.com The large separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate ligand.
Hydrocarbon Chain Vibrations: The long C₁₄H₂₉ alkyl chain gives rise to a series of characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups are prominent near 2917 cm⁻¹ and 2845 cm⁻¹, respectively. researchgate.net Corresponding vibrations for the terminal methyl (-CH₃) group are also present. Additionally, a progression of weaker bands associated with the wagging and rocking of the methylene chain can often be observed in the 1350-1150 cm⁻¹ region. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |
| 2955 - 2965 | -CH₃ Group | Asymmetric Stretching |
| 2915 - 2925 | -CH₂ Group | Asymmetric Stretching |
| 2845 - 2855 | -CH₂ Group | Symmetric Stretching |
| 1540 - 1650 | Carboxylate Group (-COO⁻) | Asymmetric Stretching |
| 1450 - 1470 | -CH₂ Group | Scissoring (Bending) |
| 1360 - 1450 | Carboxylate Group (-COO⁻) | Symmetric Stretching |
| ~720 | -CH₂ Group | Rocking |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a complementary technique to FTIR, providing insights into vibrations that are often weak or inactive in the infrared spectrum. westmont.edu While the carboxylate stretches are also visible in Raman spectra, the technique is particularly useful for analyzing the skeletal vibrations of the long hydrocarbon chain.
Key features in the Raman spectrum include:
C-C Skeletal Vibrations: The carbon-carbon stretching modes of the alkyl chain appear in the 1040-1120 cm⁻¹ region. researchgate.net These bands are sensitive to the conformational order of the chain, with well-defined peaks indicating a more ordered, all-trans conformation, which is typical for crystalline metal soaps.
CH₂ Twisting and Wagging Modes: Vibrations associated with the twisting and wagging of the methylene groups are found in the 1200-1300 cm⁻¹ range.
Symmetric C-H Stretching: The symmetric C-H stretching mode, typically around 2880 cm⁻¹, is also a prominent feature.
Table 2: Key Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Assignment | Vibrational Mode |
| 2845 - 2855 | -CH₂ Group | Symmetric Stretching |
| 2880 - 2890 | -CH₂ Group | Asymmetric Stretching |
| 1440 - 1460 | -CH₂ Group | Deformation (Scissoring) |
| 1295 - 1305 | -CH₂ Group | Twisting |
| 1060 - 1130 | -C-C- Backbone | Skeletal Stretching |
X-ray Diffraction (XRD) for Crystalline Architecture Analysis
X-ray diffraction is the definitive method for analyzing the crystalline structure of solid-state materials like this compound. researchgate.net The diffraction pattern provides a unique fingerprint of the compound's crystal lattice, allowing for detailed structural characterization.
Crystalline Phase Identification and Purity Assessment
The XRD pattern of this compound is characterized by a series of diffraction peaks at specific angles (2θ). The most notable feature for metal soaps is a set of intense, sharply defined peaks at low angles, which correspond to the long spacing (d-spacing) between the planes of strontium ions separated by the long alkyl chains. cambridge.orgnist.gov The presence of these well-defined peaks confirms the crystalline nature of the material.
Purity is assessed by comparing the experimental diffraction pattern to known standards. The absence of the characteristic peaks of the precursor, pentadecanoic acid, or other potential impurities like strontium carbonate, confirms the successful synthesis of a pure this compound phase. tandfonline.comtandfonline.comresearchgate.net
Lattice Parameter Determination and Crystal System Assignment
Crystallite Size Calculation and Analysis of Structural Defects
The average size of the crystalline domains (crystallites) in a polycrystalline sample can be estimated from the broadening of the XRD peaks using the Scherrer equation. uobasrah.edu.iqsemanticscholar.org
The Scherrer equation is given by: D = (Kλ) / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant, a dimensionless shape factor, typically close to 0.9. uc.edu
λ is the wavelength of the X-rays used.
β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians. semanticscholar.orgresearchgate.net
θ is the Bragg angle of the peak.
Broader peaks generally indicate smaller crystallite sizes. uobasrah.edu.iq Furthermore, deviations from a perfect peak shape and additional broadening can be attributed to structural imperfections, such as lattice strain or micro-defects within the crystal structure. uobasrah.edu.iq
Table 3: Example Calculation of Crystallite Size from XRD Data
This is an illustrative example based on typical values for metal soaps.
| Parameter | Symbol | Value |
| Peak Position (2θ) | 2θ | 21.5 degrees |
| Bragg Angle (θ) | θ | 10.75 degrees |
| FWHM (degrees) | FWHM | 0.30 degrees |
| FWHM (radians) | β | 0.00524 radians |
| X-ray Wavelength (Cu Kα) | λ | 1.5406 Å (0.15406 nm) |
| Shape Factor | K | 0.9 |
| Calculated Size (D) | D | ~26.9 nm |
High-Resolution Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques are essential for understanding the physical form and structure of materials from the micrometer to the angstrom scale. For this compound, these methods would reveal details about its particle size, shape, and elemental makeup.
Based on analyses of similar compounds, the morphology of this compound is expected to be crystalline. SEM imaging would likely reveal an interlocking mesh of bundled fibers or aggregated, plate-like crystalline structures. nist.gov The specific appearance would depend on the method of synthesis and sample preparation. The analysis provides critical information on the microstructure, which influences the material's bulk properties.
Table 1: Expected Morphological Features of this compound via SEM
| Feature | Expected Observation | Significance |
| General Morphology | Crystalline solid | Indicates an ordered arrangement of molecules. |
| Particle Structure | Aggregates of smaller primary particles; fibrous bundles | Reveals how individual crystals or particles group together. |
| Surface Texture | Potentially layered or faceted surfaces | Provides insight into the crystal growth habits. |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the characterization of nanoscale features. TEM is used to observe the size and shape of individual nanoparticles, internal structures, and crystal lattice defects. For metallic soaps, TEM has been employed to investigate the initial stages of crystallization and the structure of nucleating particles at a near-molecular level. researchgate.net
When applied to this compound, TEM could provide unprecedented insight into the shape of its primary crystallites, which may be rod-shaped, lamellar (plate-like), or fibrillar. At high magnifications, it would be possible to resolve the crystal lattice, confirming the ordered arrangement of the strontium and pentadecanoate ions. This level of detail is crucial for understanding the fundamental structure-property relationships of the material.
Table 2: Potential Nanostructural Characteristics of this compound Elucidated by TEM
| Characteristic | Information Provided |
| Particle Shape | Elucidation of primary particle geometry (e.g., rods, plates). |
| Particle Size | Measurement of nanoparticle dimensions and size distribution. |
| Crystallinity | Visualization of crystal lattice fringes, confirming order. |
| Internal Structure | Identification of defects, grain boundaries, or twinning. |
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM or TEM, used to determine the elemental composition of a sample. metmuseum.org It identifies elements by detecting the characteristic X-rays they emit when bombarded by an electron beam.
For this compound, with the chemical formula Sr(C₁₄H₂₉COO)₂, EDX analysis would confirm the presence of strontium (Sr), carbon (C), and oxygen (O). A spectrum from a pure sample would exhibit distinct peaks corresponding to the X-ray emission energies of these three elements. This analysis is fundamental for verifying the chemical identity of the synthesized material and assessing its purity by detecting any elemental contaminants.
Table 3: Theoretical Elemental Composition of this compound (Sr(C₁₅H₂₉O₂)₂)
| Element | Symbol | Atomic % | Weight % |
| Strontium | Sr | 1.1% | 14.9% |
| Carbon | C | 33.0% | 61.3% |
| Hydrogen | H | 63.7% | 9.9% |
| Oxygen | O | 4.4% | 13.6% |
| (Note: Hydrogen is not detectable by standard EDX analysis) |
Thermal Behavior and Stability Investigations
Thermal analysis techniques are used to study the effect of heat on a material, providing information on its stability, decomposition pathways, and phase transitions.
The thermal decomposition would likely proceed in distinct stages. If the sample is a hydrate, an initial mass loss corresponding to the release of water molecules would occur at a relatively low temperature (around 100-130°C). researchgate.net The main decomposition event would involve the breakdown of the long hydrocarbon chains of the pentadecanoate ligands at higher temperatures. The final residue at temperatures above ~650°C would be strontium carbonate (SrCO₃), which is thermally stable up to much higher temperatures.
Table 4: Predicted Thermal Decomposition Profile of this compound via TGA
| Decomposition Step | Approximate Temperature Range (°C) | Mass Loss Event | Final Product(s) |
| 1 (If Hydrated) | 100 - 150 | Loss of water molecules (dehydration) | Anhydrous Salt |
| 2 | 350 - 550 | Decomposition of pentadecanoate ligands | Strontium Carbonate (SrCO₃) |
| 3 | > 1200 | Decomposition of strontium carbonate (in some atmospheres) | Strontium Oxide (SrO) |
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions. These events are registered as peaks on a DTA curve; endothermic (heat-absorbing) processes point downwards, while exothermic (heat-releasing) processes point upwards.
For this compound, the DTA curve would be expected to show several key features. An endothermic peak corresponding to melting would occur before the onset of decomposition. The decomposition of the organic ligands, observed as mass loss in TGA, would also correspond to one or more endothermic peaks in the DTA curve. nih.gov If the analysis is performed in an oxidizing atmosphere (like air), the combustion of the fragmented organic chains could produce exothermic peaks. These DTA results, when correlated with TGA data, provide a comprehensive understanding of the thermal behavior of the compound.
Table 5: Expected Thermal Events for this compound by DTA
| Approximate Temperature Range (°C) | Thermal Event | Type of Transition |
| 150 - 250 | Melting | Endothermic |
| 350 - 550 | Ligand Decomposition | Endothermic |
| > 400 (in air) | Oxidative Degradation | Exothermic |
Advanced Spectroscopic Probes for Electronic and Coordination Environment
X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. researchgate.netrsc.org For this compound, XAS at the strontium K-edge can provide precise information about the oxidation state of the strontium ion and its immediate coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net In this compound, the strontium ion is expected to be in its typical +2 oxidation state. The features of the XANES spectrum, such as the position and intensity of the absorption edge and pre-edge peaks, would confirm this oxidation state by comparison with spectra from standard strontium compounds of known valence.
The EXAFS region, extending several hundred eV above the absorption edge, contains oscillatory structures that result from the scattering of the outgoing photoelectron by neighboring atoms. researchgate.netnih.gov Analysis of these oscillations provides quantitative information about the local atomic structure. For this compound, this analysis would reveal details about the Sr-O coordination shell. Key parameters that can be extracted include the average Sr-O bond distance, the number of coordinating oxygen atoms (coordination number), and the degree of structural disorder (Debye-Waller factor). nih.gov In similar oxygen-ligated strontium compounds, strontium typically exhibits coordination numbers ranging from 6 to 9, with Sr-O bond lengths in the range of 2.5 to 2.7 Å. Detailed analysis of the EXAFS data would allow for the precise determination of these structural parameters for this compound.
Table 1: Representative EXAFS Fitting Parameters for the First Coordination Shell of Strontium in an Oxygen-ligated Environment. Note: This table presents hypothetical yet representative data for a compound like this compound, based on typical values for strontium carboxylates.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Sr-O | 8.2 ± 0.5 | 2.58 ± 0.02 | 0.009 ± 0.001 |
UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gap Determination
UV-Visible (UV-Vis) spectroscopy is a widely used technique to investigate the electronic properties of materials by measuring their absorption of light in the ultraviolet and visible regions. caltech.edu For a solid material like this compound, this technique is primarily employed to identify electronic transitions and determine the optical band gap (Eg). The band gap is the energy difference between the top of the valence band and the bottom of the conduction band, which is a crucial parameter for understanding the material's potential in optical and electronic applications. thermofisher.com
In this compound, the electronic transitions are not expected to involve the Sr²⁺ ion, as its electron configuration ([Kr]) lacks accessible d-orbitals for d-d transitions. Instead, the observed absorptions would likely originate from transitions within the pentadecanoate ligand (e.g., n → π* or π → π* transitions associated with the carboxylate group) or from ligand-to-metal charge transfer (LMCT) bands.
The optical band gap can be determined from the absorption spectrum using a Tauc plot analysis. uoregon.edu This method relates the absorption coefficient (α) to the incident photon energy (hν) through the equation:
(αhν)n = A(hν - Eg)
where A is a constant and the exponent 'n' depends on the nature of the electronic transition. For materials with a direct allowed transition, n = 2, while for an indirect allowed transition, n = 1/2. By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap (Eg) can be determined. thermofisher.com This analysis provides fundamental insight into the electronic structure of this compound.
Table 2: Hypothetical UV-Visible Spectroscopy Data for Optical Band Gap Calculation. Note: This table illustrates the type of data obtained and used in a Tauc plot analysis for determining the optical band gap.
| Wavelength (nm) | Photon Energy (eV) | Absorbance (a.u.) | (αhν)² (a.u.) |
| 300 | 4.13 | 0.95 | 16.50 |
| 320 | 3.88 | 0.60 | 9.03 |
| 340 | 3.65 | 0.32 | 4.26 |
| 360 | 3.44 | 0.10 | 1.18 |
| 380 | 3.26 | 0.01 | 0.01 |
| 400 | 3.10 | 0.00 | 0.00 |
| Extrapolated Band Gap (Eg) | ~3.35 eV |
Dielectric and Electrical Characterization
Impedance Spectroscopy for Electrical Conductivity and Dielectric Response
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to characterize the electrical properties of materials and their interfaces. rsc.orgnih.gov By applying a small-amplitude sinusoidal voltage over a wide range of frequencies and measuring the resulting current, EIS can probe the dielectric and conductive properties of this compound. The results are typically presented as a Nyquist plot, which displays the imaginary part of the impedance (-Z") versus the real part (Z').
For a polycrystalline material like this compound, the Nyquist plot can often resolve contributions from different electrical components, such as the bulk material (grain) and the interfaces between grains (grain boundaries). These are typically represented by semicircles in the plot, from which the resistance and capacitance of each component can be extracted by fitting the data to an appropriate equivalent electrical circuit.
From the impedance data, several key electrical parameters can be calculated:
Electrical Conductivity (σ): The AC conductivity can be determined as a function of frequency. For dielectric materials, the conductivity often increases with frequency. This analysis helps to understand the charge transport mechanisms within the material.
Dielectric Constant (ε'): This parameter, also known as permittivity, measures the ability of the material to store electrical energy in an electric field. The dielectric constant is often frequency-dependent; for many dielectric materials, it is higher at lower frequencies and decreases as the frequency increases. ias.ac.in
Dielectric Loss (tan δ): This represents the energy dissipated as heat within the material when subjected to an alternating electric field. Low dielectric loss is desirable for capacitor applications.
Characterizing these properties is essential for evaluating the potential of this compound as a dielectric material in electronic components.
Table 3: Representative Dielectric and Electrical Data for a Metal Carboxylate. Note: This table shows typical frequency-dependent dielectric and conductivity values that could be expected for this compound.
| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) | AC Conductivity (S/m) |
| 10² | 8.5 | 0.050 | 2.1 x 10⁻⁹ |
| 10³ | 8.2 | 0.035 | 8.5 x 10⁻⁹ |
| 10⁴ | 7.9 | 0.020 | 5.2 x 10⁻⁸ |
| 10⁵ | 7.6 | 0.015 | 4.1 x 10⁻⁷ |
| 10⁶ | 7.4 | 0.012 | 3.8 x 10⁻⁶ |
Advanced Applications and Performance Evaluation of Strontium Pentadecanoate Based Materials
Contributions to Lubrication Science and Tribology
Strontium pentadecanoate (B1260718), a metallic soap, holds potential for advanced applications in lubrication science, particularly in the formulation of lubricating greases. While specific research on strontium pentadecanoate is limited, its performance characteristics can be inferred from the well-established principles of alkaline earth metal soaps in tribology. The properties of a metal soap-thickened grease are significantly influenced by the nature of the metal cation and the fatty acid chain length.
Rheological Modifiers and Thickening Agents in Grease Formulations
Metallic soaps are the most common thickening agents in lubricating greases. They form a three-dimensional fibrous network that entraps the base oil, imparting a semi-solid consistency to the lubricant. The effectiveness of the thickener is determined by its ability to form a stable and robust network. Alkaline earth metals, including strontium, are known to form such soaps.
The thickening mechanism involves the saponification of a fatty acid, in this case, pentadecanoic acid, with a strontium base. The resulting this compound molecules self-assemble into micelles, which then aggregate to form a fibrous structure. The characteristics of this structure, such as fiber length, thickness, and degree of entanglement, dictate the rheological properties of the grease, including its consistency, mechanical stability, and dropping point.
Table 1: Comparison of Properties of Alkaline Earth Metal Soap Greases
| Property | Calcium Soap Grease | Barium Soap Grease | Strontium Soap Grease (Inferred) |
| Water Resistance | Good | Excellent | Good to Excellent |
| Dropping Point | Moderate | High | Moderate to High |
| Mechanical Stability | Fair to Good | Good | Good |
| Low-Temperature Performance | Fair | Poor | Fair to Good |
This table presents generalized properties and the values for strontium soap grease are inferred based on periodic trends.
Mechanisms of Boundary Lubrication and Film Formation at Interfaces
Under boundary lubrication conditions, where the lubricating film is thin and asperity contact occurs, the chemical nature of the lubricant becomes critical. Metal soaps play a crucial role in forming protective tribofilms on the interacting surfaces.
The mechanism of boundary lubrication for a this compound-thickened grease would involve the physical adsorption and chemical reaction of the soap molecules at the metal surface. The polar carboxylate head of the this compound molecule would have an affinity for the metal surface, leading to the formation of an adsorbed layer. Under the high local temperatures and pressures generated at asperity contacts, this layer can react with the metal surface to form a new, more durable film.
This tribochemical film, likely composed of strontium oxides, carbonates, and iron soaps (in the case of steel surfaces), acts as a sacrificial layer that shears preferentially to the underlying metal, thus reducing friction and wear. The long, non-polar hydrocarbon tail of the pentadecanoate anion would orient away from the surface, providing a low-shear-strength layer.
The effectiveness of this boundary film is influenced by both the cation and the anion. The strontium cation's size and reactivity will affect the kinetics of tribofilm formation and its mechanical properties. The C15 chain of pentadecanoic acid contributes to the thickness and cohesion of the lubricating film. Longer fatty acid chains generally lead to more robust and durable boundary films.
Influence on Material Flowability and Compaction Properties in Engineering Applications
The rheological properties of a grease, largely determined by the thickener, have a significant impact on its flowability and compaction characteristics. These properties are crucial in applications where the grease is dispensed through centralized lubrication systems or used in powder metallurgy as a lubricant and binder.
The flowability of a this compound-based grease would be a function of its viscosity, shear stability, and thixotropic behavior. The thickener network must be able to break down under shear to allow for flow and then quickly recover its structure once the shear is removed. The specific morphology of the this compound fibers would play a key role in this behavior.
In powder metallurgy, metallic soaps are used as lubricants to reduce friction between powder particles and between the powder and the die walls during compaction. This leads to a more uniform density distribution and reduces the ejection force required. This compound could serve this purpose, with the pentadecanoate chain providing the necessary lubricity. The compaction properties would be influenced by the particle size and shape of the this compound and its ability to deform under pressure.
Catalytic Roles and Mechanisms
While this compound itself may not be a primary catalyst, materials derived from it, particularly strontium oxide (SrO), have shown significant promise as heterogeneous catalysts in various organic transformations. The carboxylate can serve as a precursor for the in-situ or ex-situ generation of highly active strontium oxide nanoparticles.
Design and Synthesis of this compound-Derived Heterogeneous Catalysts
Heterogeneous catalysts derived from this compound can be synthesized through thermal decomposition (calcination). By carefully controlling the calcination temperature and atmosphere, it is possible to produce strontium oxide with specific surface areas, particle sizes, and basic site densities, all of which are critical for catalytic activity.
The synthesis process would involve the initial preparation of this compound, followed by its calcination. The organic pentadecanoate portion would be combusted, leaving behind strontium oxide. The decomposition process can be tailored to create nano-structured SrO, which often exhibits enhanced catalytic performance due to a higher surface area-to-volume ratio.
Catalytic Efficacy in Organic Transformations (e.g., Transesterification, MCR Reactions, Epoxidation)
Strontium oxide is a strong basic catalyst and has demonstrated high efficacy in several organic reactions.
Transesterification: Strontium oxide is a highly effective catalyst for the transesterification of triglycerides to produce biodiesel. acs.orgmdpi.commdpi.comnih.govresearchgate.net Its high basicity facilitates the deprotonation of the alcohol, which is the rate-determining step in the reaction. This compound can be used as a precursor to generate finely dispersed SrO particles that can be used in this process. The catalytic activity of SrO in transesterification is often superior to that of other alkaline earth metal oxides like CaO and MgO. acs.org
Table 2: Biodiesel Yield using Strontium Oxide Catalyst in Transesterification of Soybean Oil
| Catalyst | Reaction Time (min) | Methanol/Oil Molar Ratio | Catalyst Loading (wt%) | Biodiesel Yield (%) | Reference |
| SrO | 30 | 12:1 | 3 | 95 | mdpi.com |
This data is for SrO, which can be derived from this compound.
Multicomponent Reactions (MCRs): The basic nature of strontium oxide makes it a potential catalyst for various multicomponent reactions, which are important in the synthesis of complex organic molecules. Basic catalysts can promote condensation reactions and other steps involved in MCRs. While specific examples using this compound-derived catalysts are not prevalent, the known activity of strontium compounds in promoting organic reactions suggests their potential in this area. researchgate.netacs.org
Epoxidation: While less common than for other metals, strontium compounds can exhibit catalytic activity in epoxidation reactions. The basic sites on strontium oxide could potentially be used to activate the oxidizing agent or the alkene. Further research is needed to explore the full potential of this compound-derived materials in this application.
Based on a comprehensive review of scientific literature, there is insufficient specific research available on "this compound" for the advanced applications outlined in your request. The existing body of research predominantly focuses on other strontium compounds, such as strontium titanate (SrTiO₃), strontium oxide (SrO), and various other strontium-based nanoparticles, for applications in catalysis, polymer composites, ceramics, and nanomaterial engineering.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline while focusing solely on this compound without resorting to speculation or misattributing findings from other related compounds.
Information regarding this compound in the specified advanced applications is not available in the current body of scientific literature.
Following a comprehensive search for research findings and data on this compound, it has been determined that there is no available information within the public domain concerning its specific role and performance in the following areas:
Smart Release Systems and Functional Coatings
Environmental Remediation and Agricultural Applications
The conducted searches did not yield any studies, reports, or data tables detailing the use or evaluation of this compound in these advanced applications. The scientific literature to date does not appear to cover the synthesis, characterization, or performance of this compound-based materials for these purposes.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and content inclusions. To do so would require speculation or the inclusion of information on other strontium compounds, which would not meet the specific constraints of the subject.
Theoretical and Computational Investigations of Strontium Pentadecanoate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in probing the fundamental electronic properties of materials. nih.govnih.gov For a compound like strontium pentadecanoate (B1260718), DFT could provide invaluable insights into its electronic structure, chemical bonding, and reactivity. These calculations can determine the distribution of electron density, the nature of the ionic bond between the strontium cation (Sr²⁺) and the pentadecanoate anions (CH₃(CH₂)₁₃COO⁻), and the covalent interactions within the hydrocarbon chains.
Such studies would typically involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT can be employed to compute various molecular properties such as ionization potential, electron affinity, and electrostatic potential maps, which are crucial for understanding how strontium pentadecanoate might interact with other molecules or surfaces.
While no specific DFT data for this compound is currently published, a hypothetical study could yield data similar to the illustrative table below, which outlines the types of parameters that would be calculated and their significance.
| Calculated Parameter | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |
| Mulliken Atomic Charges | Provides insight into the charge distribution and the ionic character of the Sr-O bond. |
| Bond Dissociation Energies | Helps in understanding the thermal stability of the compound. |
Molecular Dynamics Simulations for Bulk and Interfacial Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. biorxiv.orgrsc.org For this compound, MD simulations could model the collective behavior of a large number of molecules, providing insights into its bulk properties and its behavior at interfaces. These simulations can predict macroscopic properties such as density, viscosity, and thermal conductivity by simulating the motions of atoms and molecules over time.
In the context of bulk behavior, MD simulations could reveal the arrangement of this compound molecules in the solid state, including its crystal structure and phase transitions. For its behavior in solution or as a thin film, simulations could elucidate the formation of micelles or other self-assembled structures.
Interfacial behavior is particularly relevant for applications such as lubrication and surface coating. MD simulations could model the adsorption of this compound onto a metal surface, providing a molecular-level understanding of how it forms a protective layer. The orientation of the long hydrocarbon chains and the coordination of the strontium ions at the interface would be key outputs of such simulations.
An illustrative data table representing potential findings from MD simulations on this compound is presented below.
| Simulated Property | Potential Insights for this compound |
|---|---|
| Radial Distribution Functions | Describes the local ordering of molecules in the bulk material. |
| Mean Squared Displacement | Can be used to calculate diffusion coefficients in a liquid or gel phase. |
| Order Parameters | Quantifies the alignment of the hydrocarbon chains in ordered phases. |
| Adsorption Energy | Indicates the strength of interaction between this compound and a surface. |
Prediction of Material Properties and Structure-Property Relationships
A primary goal of theoretical and computational investigations is to predict material properties and establish clear structure-property relationships. By systematically varying the molecular structure in silico, researchers can understand how these changes affect the macroscopic properties of the material. For this compound, this could involve studying the effect of chain length, the presence of unsaturation in the fatty acid, or the substitution of strontium with other divalent cations.
Computational models can predict a range of material properties, including mechanical, thermal, and electronic properties. For instance, the elastic modulus and hardness could be estimated from simulations of the material's response to an applied stress. The thermal stability could be assessed by simulating the decomposition pathways at elevated temperatures.
Establishing these relationships is crucial for the rational design of new materials with tailored properties. While experimental validation remains essential, computational predictions can significantly accelerate the discovery and optimization process by identifying promising candidate materials for specific applications.
The following table illustrates the types of structure-property relationships that could be explored for this compound through computational studies.
| Structural Feature | Predicted Impact on Property | Computational Method |
|---|---|---|
| Length of the Alkyl Chain | Affects melting point, solubility, and lubricating properties. | Molecular Dynamics |
| Coordination of Strontium Ion | Influences the crystal packing and thermal stability. | Density Functional Theory |
| Presence of Defects in the Crystal Lattice | Impacts mechanical strength and electronic properties. | Quantum Chemical Calculations / MD |
Emerging Research Directions and Future Prospects
Exploration of Supramolecular Chemistry and Self-Assembly of Strontium Pentadecanoate (B1260718) Systems
The amphiphilic nature of strontium pentadecanoate, possessing a hydrophilic strontium carboxylate head and a long hydrophobic pentadecyl tail, makes it an ideal candidate for forming a variety of self-assembled supramolecular structures. These structures are governed by non-covalent interactions such as ionic interactions, van der Waals forces, and coordination bonds.
Current research in related long-chain metal carboxylates, often termed metal soaps, focuses on understanding and controlling their aggregation into lamellar, micellar, or hexagonal columnar phases in various media. For this compound, future investigations are anticipated to explore how factors like solvent polarity, temperature, and concentration influence the formation of these architectures. The coordination environment of the strontium ion is a key determinant of the resulting structure. In related strontium-carboxylate coordination polymers, strontium has been shown to exhibit high coordination numbers, often binding to multiple carboxylate ligands to form extended networks acs.orgacs.orgresearchgate.netcsic.esepfl.ch. This suggests that this compound could form robust, ordered structures. The exploration of these systems could lead to the development of novel gels, liquid crystals, and other soft materials with tunable properties.
| Research Focus Area | Potential Supramolecular Structures | Key Influencing Factors |
| Self-assembly in non-polar solvents | Inverse micelles, lamellar sheets | Concentration, temperature, trace water |
| Behavior at interfaces | Langmuir-Blodgett films, monolayers | Subphase composition, surface pressure |
| Formation of coordination polymers | 1D chains, 2D sheets, 3D frameworks | Stoichiometry, presence of co-ligands |
Development of Multifunctional Hybrid Materials Incorporating this compound
There is a growing trend in materials science to create hybrid materials that combine the properties of organic and inorganic components to achieve synergistic or multifunctional capabilities. This compound can be incorporated into various matrices to develop such advanced materials.
One promising area is the development of polymer composites. As a metallic stearate, this compound can act as a lubricant, processing aid, or stabilizer in polymers like PVC and polyolefins alapolystabs.comnimbasia.combaerlocher.com. Future research will likely focus on how the specific chain length of pentadecanoate influences these properties. Furthermore, the incorporation of this compound into biopolymers is an emerging field. Strontium is known for its beneficial effects on bone health, promoting bone formation and reducing resorption rsc.orgrsc.orgnih.govfrontiersin.org. Hybrid materials combining this compound with biocompatible polymers like poly(γ-glutamic acid) or bacterial cellulose (B213188) could be designed for applications in bone regeneration and tissue engineering rsc.orgresearchgate.net. These materials could offer both structural support and the therapeutic delivery of strontium ions. Another avenue of exploration is the creation of hybrid materials with inorganic nanoparticles, where this compound could act as a surface modifier or a matrix for dispersing the nanoparticles.
| Hybrid Material Type | Potential Functionality | Example Application |
| Polymer Composites | Enhanced thermal stability, lubrication | Advanced polymer processing |
| Bio-hybrid Materials | Osteo-inductive, biodegradable | Bone tissue engineering scaffolds |
| Nanoparticle Dispersions | Surface passivation, controlled release | Functional coatings, drug delivery |
Advanced Characterization Techniques for In Situ and Operando Studies
A deeper understanding of the formation, transformation, and function of this compound-based materials requires advanced characterization techniques that can probe their structure and dynamics under real-time conditions.
While traditional techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are used to characterize the crystalline structure and chemical bonding of metal soaps epa.govtandfonline.comresearchgate.net, the next frontier lies in in situ and operando studies nih.govmpg.deornl.govresearchgate.netnih.gov. These methods allow researchers to observe the material as it forms or as it performs its function. For instance, in situ variable-temperature XRD could be used to study the phase transitions and crystallization kinetics of this compound within a polymer matrix researchgate.netrsc.orgresearchgate.net. Attenuated Total Reflection FTIR (ATR-FTIR) spectroscopy is another powerful tool for quantitatively monitoring the structural changes during crystallization in real-time researchgate.netnih.gov.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for probing the local coordination environment of the strontium-87 nucleus. Studies on other alkaline-earth metal carboxylates have shown that 87Sr NMR is sensitive to the coordination number and the nature of the atoms bound to the strontium ion nih.gov. Applying this technique to this compound could provide detailed insights into its structure in both crystalline and amorphous states.
| Characterization Technique | Information Obtained | Research Application |
| In situ XRD | Real-time crystal structure, phase transitions | Studying crystallization kinetics |
| Operando ATR-FTIR | Changes in chemical bonding during reaction | Monitoring self-assembly processes |
| 87Sr Solid-State NMR | Local coordination environment of Sr2+ | Elucidating molecular structure |
| Electron Microscopy (TEM, SEM) | Morphology and nanostructure | Visualizing self-assembled architectures |
Sustainable Synthesis and Lifecycle Assessment of this compound Materials
In line with the global push for green chemistry, future research will undoubtedly focus on developing more sustainable methods for synthesizing this compound and assessing its environmental impact throughout its lifecycle.
Traditional synthesis methods for metal stearates often involve precipitation or fusion methods which can be energy-intensive and may use organic solvents alapolystabs.comgoogle.com. Emerging sustainable approaches include mechanochemistry or solid-phase synthesis, which can reduce or eliminate the need for solvents and lower the energy requirements iaea.org. Additionally, the principles of "green synthesis," which utilize bio-based reagents and milder reaction conditions, are being explored for other strontium-containing nanomaterials and could be adapted for this compound nih.govrsc.orgnih.govresearchgate.netchemistryjournal.net. This might involve using plant extracts or other biological resources as stabilizing or capping agents.
A comprehensive Lifecycle Assessment (LCA) will be crucial to evaluate the environmental footprint of this compound, from the sourcing of raw materials (pentadecanoic acid and strontium salts) to its production, use, and end-of-life earthshiftglobal.comp6technologies.comscispace.comslrconsulting.comacs.org. An LCA provides a quantitative analysis of environmental impacts, such as carbon footprint and resource depletion, enabling manufacturers to identify hotspots in the production process and develop more sustainable alternatives p6technologies.com. As the applications of this compound expand, particularly in consumer products and biomedical devices, understanding its biodegradability and long-term environmental fate will become increasingly important.
| Research Area | Key Objectives | Potential Impact |
| Green Synthesis | Reduce solvent use, lower energy consumption | Decreased environmental impact of production |
| Mechanochemistry | Solvent-free reaction pathways | Simplified and more efficient synthesis |
| Lifecycle Assessment (LCA) | Quantify environmental impacts (cradle-to-grave) | Inform sustainable product design and policy |
| Biodegradability Studies | Determine environmental fate and persistence | Ensure ecological safety of new applications |
Q & A
Q. What are the established methods for synthesizing strontium pentadecanoate, and how can purity be optimized during synthesis?
this compound is synthesized via neutralization reactions between pentadecanoic acid and strontium hydroxide or carbonate. Purity optimization requires precise stoichiometric control, solvent selection (e.g., anhydrous ethanol), and post-synthesis purification via recrystallization. Characterization using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-strontium binding and elemental analysis (e.g., inductively coupled plasma mass spectrometry for Sr²⁺ quantification) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the coordination environment of strontium. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, revealing decomposition temperatures and phase transitions. Gas chromatography (GC) with flame ionization detection, using methyl pentadecanoate as an internal standard, quantifies fatty acid residues .
Q. How can researchers mitigate contamination risks when handling this compound in lipid metabolism studies?
Contamination is minimized by using inert atmospheres (e.g., argon) during sample preparation and storage at 0–6°C to prevent lipid oxidation. Isotope dilution mass spectrometry (IDMS) with ¹³C-labeled analogs improves accuracy in quantifying trace metabolites .
Advanced Research Questions
Q. What experimental design considerations are critical for isotopic tracing studies using this compound in lipid biosynthesis pathways?
Isotopic labeling (e.g., ¹³C or ²H) at specific carbon positions in pentadecanoate enables tracking of acetyl-CoA incorporation. Researchers must calibrate mass isotopomer distribution (MID) models to account for natural isotope abundance and enzymatic kinetic biases. Data should be validated against ideal theoretical curves, with discrepancies analyzed via Monte Carlo simulations to assess parameter sensitivity (e.g., dilution factor D and fractional synthesis g(t)) .
Q. How should researchers address contradictions in this compound’s stability data under varying experimental conditions?
Conflicting stability data often arise from differences in humidity, temperature, or solvent systems. Accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity) paired with high-performance liquid chromatography (HPLC) monitoring can identify degradation pathways. Multi-variable regression models help isolate critical destabilizing factors .
Q. What strategies improve reproducibility in studies involving this compound’s interaction with biological membranes?
Reproducibility requires standardized protocols for lipid bilayer preparation (e.g., vesicle size, phospholipid composition) and environmental controls (pH, ionic strength). Surface plasmon resonance (SPR) or atomic force microscopy (AFM) should quantify binding kinetics, with metadata documenting instrument calibration and batch-specific reagent properties .
Q. How can multi-isotope approaches enhance the specificity of this compound in provenance or metabolic flux studies?
Combining strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) with δ¹³C or δ²H analyses reduces ambiguity in tracing lipid origins. Machine learning algorithms trained on isotopic databases improve spatial or metabolic pathway resolution, though researchers must validate models against known reference materials .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?
Nonlinear regression models (e.g., four-parameter logistic curves) are preferred over linear approximations. Researchers must report confidence intervals and power analyses to justify sample sizes. Outliers should be assessed using Grubbs’ test, with p-values adjusted for multiple comparisons .
Q. How should researchers document experimental parameters to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Metadata must detail instrument models (manufacturer, software version), reagent lot numbers, and environmental conditions. Electronic lab notebooks (ELNs) with version control ensure traceability. Data repositories like Zenodo or Figshare should be used for raw MID files or NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
